molecular formula C12H32N2O4S B13761446 N,N-diethylethanamine;sulfuric acid CAS No. 2399-73-7

N,N-diethylethanamine;sulfuric acid

Cat. No.: B13761446
CAS No.: 2399-73-7
M. Wt: 300.46 g/mol
InChI Key: NKNFUMKGJYKPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification within Ionic Liquids Chemistry

Triethylammonium (B8662869) sulfate (B86663)/bisulfate, with the chemical formula [Et₃NH][HSO₄], is classified as a protic ionic liquid. nih.govacs.org Ionic liquids (ILs) are salts that are liquid at or near room temperature, typically below 100°C, and are composed entirely of ions. matec-conferences.org PILs, a specific subclass of ILs, are formed through a proton transfer from a Brønsted acid to a Brønsted base. youtube.com In the case of triethylammonium sulfate, this involves the transfer of a proton from sulfuric acid (the Brønsted acid) to triethylamine (B128534) (the Brønsted base). youtube.com

The resulting salt consists of the triethylammonium cation ([Et₃NH]⁺) and the hydrogen sulfate (bisulfate) anion ([HSO₄]⁻). matec-conferences.orgresearchgate.net This composition gives the compound its characteristic properties, such as low vapor pressure, high thermal stability, and the ability to act as both a solvent and a catalyst in chemical reactions. nih.govmatec-conferences.org The presence of a proton on the cation and the acidic nature of the bisulfate anion contribute to its classification as a Brønsted acid catalyst. acs.orgmatec-conferences.org

Table 1: Chemical Identification of Triethylammonium Sulfate/Bisulfate

Property Value
Chemical Name N,N-diethylethanamine;sulfuric acid
Common Name Triethylammonium hydrogen sulfate
Abbreviation [Et₃NH][HSO₄] or [TEA][HSO₄]
Molecular Formula C₆H₁₇NO₄S
Cation Triethylammonium ([Et₃NH]⁺)
Anion Hydrogen Sulfate ([HSO₄]⁻)

This table provides a summary of the key chemical identifiers for the compound.

Historical Context of Development and Recognition in Chemical Research

While the concept of ionic liquids dates back to the early 20th century with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914, the widespread exploration of jejich applications is a more recent phenomenon. nih.gov The development of triethylammonium sulfate as a notable ionic liquid is part of a broader trend in the 21st century towards finding more environmentally friendly and efficient chemical solutions. nih.govacs.org

Initially, research into ionic liquids focused heavily on aprotic varieties, often with imidazolium-based cations. nih.gov However, the synthesis of protic ionic liquids like triethylammonium sulfate from readily available and inexpensive starting materials—triethylamine and sulfuric acid—has made them an attractive alternative. matec-conferences.orgrsc.org The simple acid-base neutralization reaction for its synthesis is not only cost-effective but also highly efficient, often yielding the product in high purity. acs.orgmatec-conferences.org This accessibility has spurred a significant increase in research focused on its properties and applications, particularly in the last two decades. rsc.orgmatec-conferences.org

Significance in Modern Green Chemistry and Sustainable Processes

The rise of triethylammonium sulfate in chemical research is intrinsically linked to the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchinschools.org This PIL embodies several key tenets of green chemistry.

Its low volatility and non-flammable nature make it a safer alternative to many conventional volatile organic solvents (VOS) that pose risks to human health and the environment. nih.govmatec-conferences.org Furthermore, its ability to be recycled and reused for multiple reaction cycles significantly reduces waste and improves process economics. nih.govacs.org

One of the most promising areas of application for triethylammonium sulfate is in the processing of lignocellulosic biomass. matec-conferences.orgrsc.org It has been shown to be highly effective at fractionating biomass into its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). rsc.orgnih.gov This pretreatment step is crucial for the subsequent conversion of biomass into biofuels and other valuable bio-based chemicals. nih.gov The ionic liquid acts as a solvent for lignin and hemicellulose, allowing for the separation of a cellulose-rich pulp. matec-conferences.orgrsc.org

Beyond biomass processing, triethylammonium sulfate has demonstrated its utility as a catalyst in a wide range of organic syntheses. nih.govtandfonline.comresearchgate.net It has been successfully employed in multicomponent reactions for the synthesis of various heterocyclic compounds, offering advantages such as shorter reaction times, higher yields, and simpler work-up procedures compared to traditional methods. nih.govacs.org Its role as a dual solvent-catalyst further enhances its appeal in creating more efficient and sustainable chemical transformations. nih.govacs.org The estimated low cost of production, comparable to some conventional organic solvents, further solidifies its potential for large-scale industrial applications. matec-conferences.orgrsc.org

Table 2: Key Properties and Applications in Green Chemistry

Property Significance in Green Chemistry Example Applications
Low Volatility Reduced air pollution and worker exposure compared to VOS. nih.govmatec-conferences.org Safer reaction medium in various organic syntheses. nih.govacs.org
High Thermal Stability Allows for reactions at elevated temperatures without degradation. matec-conferences.org Biomass deconstruction at temperatures between 150-170°C. researchgate.net
Recyclability Minimizes waste and reduces overall process cost. nih.govacs.org Reused for up to five cycles in the synthesis of pyridine (B92270) derivatives. nih.govacs.org
Catalytic Activity Acts as a Brønsted acid catalyst, eliminating the need for additional, often hazardous, catalysts. acs.orgmatec-conferences.org Synthesis of coumarins, bis(indoyl)methanes, and tetrahydropyridines. tandfonline.comresearchgate.nettheacademic.in
Biomass Fractionation Enables the separation of valuable components from renewable feedstocks. rsc.orgnih.gov Pretreatment of Miscanthus, switchgrass, and willow. rsc.orgresearchgate.net
Low Cost Economically viable for large-scale industrial processes. matec-conferences.orgrsc.org Estimated production cost of $1.24/kg. matec-conferences.orgrsc.org

This interactive table highlights the key features of triethylammonium sulfate/bisulfate that make it a significant compound in sustainable chemistry.

Properties

CAS No.

2399-73-7

Molecular Formula

C12H32N2O4S

Molecular Weight

300.46 g/mol

IUPAC Name

N,N-diethylethanamine;sulfuric acid

InChI

InChI=1S/2C6H15N.H2O4S/c2*1-4-7(5-2)6-3;1-5(2,3)4/h2*4-6H2,1-3H3;(H2,1,2,3,4)

InChI Key

NKNFUMKGJYKPCT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.OS(=O)(=O)O

physical_description

Liquid

Origin of Product

United States

Synthesis Methodologies and Process Optimization of Triethylammonium Sulfate/bisulfate

Acid-Base Neutralization Pathways for Salt Formation

The primary and most direct route for synthesizing triethylammonium (B8662869) hydrogen sulfate (B86663) is through a simple acid-base neutralization reaction. matec-conferences.orgtheacademic.in This process involves the reaction of the tertiary amine, N,N-diethylethanamine (triethylamine), with sulfuric acid. matec-conferences.orgtandfonline.com The reaction is a straightforward proton transfer from the Brønsted acid (sulfuric acid) to the Brønsted base (triethylamine). matec-conferences.org This method is valued for its simplicity, high atom economy, and the use of readily available, inexpensive reagents. matec-conferences.orgtandfonline.com

The precise control of stoichiometry is critical in determining the final product's composition and properties. The reaction between triethylamine (B128534) and sulfuric acid in a 1:1 molar ratio leads to the formation of triethylammonium hydrogen sulfate, which consists of the triethylammonium cation ([Et3NH]⁺) and the hydrogen sulfate (bisulfate) anion ([HSO₄]⁻). matec-conferences.orgtandfonline.comnih.gov

The underlying mechanism is a complete proton transfer from sulfuric acid to the nitrogen atom of triethylamine. matec-conferences.orgresearchgate.net This protonation creates the positively charged triethylammonium cation. matec-conferences.org Experimental errors or intentional deviations from the 1:1 stoichiometry can result in a product with an excess of either acid or base, which can significantly alter its chemical properties and performance in specific applications. matec-conferences.orgresearchgate.net It is also possible to tune the acidity of the resulting ionic liquid by varying the molar ratio of sulfuric acid, which can lead to the formation of more complex anionic clusters, such as [(HSO₄)(H₂SO₄)ₓ]⁻. qub.ac.uk

Table 1: Stoichiometry and Resulting Ionic Species

Molar Ratio (Triethylamine:Sulfuric Acid) Primary Cation Primary Anion Common Name
1:1 [Et₃NH]⁺ [HSO₄]⁻ Triethylammonium hydrogen sulfate
< 1:1 [Et₃NH]⁺ [HSO₄]⁻, [H₂SO₄] Acidic Ionic Liquid

This table is interactive. You can sort and filter the data.

Optimization of reaction parameters is key to ensuring high yield, purity, and safety, particularly given the exothermic nature of the neutralization reaction. researchgate.net

Temperature: Careful temperature control is necessary. One established laboratory method involves the slow, dropwise addition of 98% sulfuric acid to triethylamine at 60°C. tandfonline.comnih.gov After the addition is complete, the mixture is stirred at an elevated temperature, such as 70°C, to ensure the reaction proceeds to completion. tandfonline.comnih.gov To manage the exothermic heat release, especially during larger scale synthesis, the reaction can be performed in a controlled temperature bath, such as a dry ice/acetone (B3395972) mixture. researchgate.net

Time: The reaction time is typically short. A common procedure involves adding the acid over one hour, followed by an additional hour of stirring to ensure completion. tandfonline.comnih.gov

Reactant Ratios: As mentioned, a 1:1 molar ratio is standard for producing triethylammonium hydrogen sulfate. matec-conferences.orgnih.gov For specific catalytic applications, however, an excess of sulfuric acid may be used to create a more strongly acidic medium. qub.ac.uk

Table 2: Optimized Reaction Parameters from a Published Synthesis

Parameter Value Reference
Reactant A Triethylamine nih.gov
Reactant B Sulfuric Acid (98%) nih.gov
Molar Ratio (A:B) 1:1 nih.gov
Addition Temperature 60°C nih.gov
Post-Addition Temperature 70°C nih.gov
Addition Time 1 hour nih.gov
Post-Addition Stirring Time 1 hour nih.gov

This table is interactive. You can sort and filter the data.

A significant advantage of this synthesis is the ability to perform it under solvent-free conditions. theacademic.intandfonline.comnih.govqub.ac.uk This approach aligns with the principles of green chemistry by eliminating the need for volatile organic solvents, which reduces waste and potential environmental impact. nih.gov The direct reaction between the neat amine and acid is highly efficient and leads to a high-purity product. tandfonline.com In some variations, water is used as a medium, especially in procedures where aqueous sulfuric acid is added to a mixture of triethylamine and water; the water is then removed in a subsequent step. matec-conferences.orgresearchgate.net However, the direct solvent-free method is often preferred for its simplicity and efficiency. theacademic.in

Post-synthesis purification is primarily focused on the removal of any residual water or unreacted starting materials.

For Academic/Lab Scale: A common and effective method for removing trace amounts of water is to heat the final product under a high vacuum. tandfonline.comnih.gov Temperatures around 80°C are typically used until the weight of the product remains constant. nih.govacs.org Alternative methods include the use of a rotary evaporator followed by freeze-drying to obtain a dry, often solid, product. researchgate.net The completion of the reaction is often indicated by the formation of a single, clear liquid phase, which can simplify the purification process as it suggests minimal unreacted starting materials. matec-conferences.org

For Industrial Scale: The high yield (often 99-100%) and atom-economical nature of the reaction minimize the need for extensive purification. matec-conferences.orgtandfonline.com The main consideration is the removal of water, which can be achieved through vacuum drying. nih.gov The simplicity of the one-step synthesis is a major advantage for scalable production, as it reduces the complexity and cost associated with multi-step purification processes. researchgate.net

Industrial and Scalable Production Considerations

The synthesis of triethylammonium hydrogen sulfate is well-suited for industrial-scale production due to its use of inexpensive raw materials, straightforward process, and high reaction yields. matec-conferences.orgresearchgate.net The process is robust, and gram-scale reactions have been shown to produce excellent yields, indicating strong potential for successful and economical scale-up for industrial applications. nih.govacs.org

To evaluate the economic feasibility and optimize the process for large-scale production, process simulation software like Aspen Plus and Aspen HYSYS has been utilized. matec-conferences.orgresearchgate.netrsc.org

Economic Assessment: These simulations are crucial for estimating the production cost of the ionic liquid at an industrial scale. rsc.org Techno-economic analyses have estimated the cost price of triethylammonium hydrogen sulfate to be approximately 1.32/kg) and toluene ($1.03/kg), positioning it as a viable, cost-effective "green" alternative. rsc.org

Process Parameters in Simulation: Process models account for key physical properties and reaction conditions. For instance, since the melting point of triethylammonium hydrogen sulfate is relatively high (around 85°C), simulations specify that the operating temperature throughout the process must be maintained above this point to prevent solidification and phase separation. rsc.org These models help in designing an efficient and continuous production process, optimizing energy consumption, and ensuring product quality at a large scale. rsc.org

Economic Feasibility and Cost-Effectiveness Analysis

The economic viability of triethylammonium sulfate/bisulfate, an ionic liquid (IL), is a critical factor in its potential for large-scale industrial application. Analysis reveals that its production is not only feasible but also highly cost-effective, particularly when compared to traditional volatile organic solvents (VOS).

The synthesis of triethylammonium hydrogen sulfate is straightforward, typically involving a simple acid-base neutralization reaction between inexpensive raw materials: triethylamine and sulfuric acid theacademic.inmatec-conferences.org. This uncomplicated production process, which can achieve high yields, is a significant contributor to its economic attractiveness theacademic.inmatec-conferences.orgnih.gov.

Detailed process modeling and simulation have estimated the production cost of triethylammonium hydrogen sulfate to be approximately **1.32/kg) and ethyl acetate (1.03/kg) rsc.org. This competitive pricing challenges the common assumption that ionic liquids are prohibitively expensive for bulk use rsc.orgresearchgate.net.

Research indicates that the primary driver of the production cost is the price of the raw materials, specifically the amine component rsc.org. Consequently, the use of a relatively small and inexpensive amine like triethylamine is key to the low cost of the final ionic liquid product rsc.org. The operational simplicity, use of affordable starting materials, and potential for catalyst reuse further enhance its cost-effectiveness theacademic.intandfonline.com.

Table 1: Comparative Cost of Triethylammonium Hydrogen Sulfate and Conventional Organic Solvents

CompoundEstimated Production/Sale Price (per kg)
Triethylammonium Hydrogen Sulfate$1.24 matec-conferences.orgrsc.org
Toluene$1.03 rsc.org
Acetone$1.32 rsc.org
Ethyl Acetate$1.39 rsc.org
Acetonitrile (B52724)$1.54 rsc.org

Lifecycle Externalities in Production Valuation

A comprehensive economic evaluation of any chemical compound must extend beyond direct production costs to include lifecycle externalities. These are the environmental and social costs associated with a product's entire lifecycle, from raw material extraction to final disposal. For triethylammonium hydrogen sulfate, analyses that monetize these externalities reveal a more complete and favorable economic profile compared to other solvents.

The production of its precursors, primarily sulfuric acid, involves environmental impacts. Life cycle assessments (LCA) of sulfuric acid production identify the raw material stage (elemental sulfur) as the main contributor to the carbon footprint utem.edu.mycore.ac.uk. However, the synthesis of triethylammonium hydrogen sulfate itself is considered environmentally conscious, often highlighted as a "green" process due to its high efficiency and the potential for creating a recyclable and biodegradable product theacademic.intandfonline.comacs.org.

A groundbreaking approach couples detailed process simulation with life-cycle assessment to quantify and monetize the "true cost" of ionic liquids and other solvents researchgate.net. This methodology accounts for externalities such as environmental pollution. A comparative case study using this approach evaluated triethylammonium hydrogen sulfate ([TEA][HSO4]) against another ionic liquid, a fossil-fuel-derived solvent (acetone), and a renewable solvent (glycerol) researchgate.net.

Table 2: Impact of Externalities on Production Cost Valuation

Valuation MethodCost ConsiderationKey Finding
Conventional Economic AssessmentDirect production costs (raw materials, energy, capital)Estimated cost of [TEA][HSO4] is approximately $1.24/kg researchgate.netrsc.org.
Monetized Life Cycle AssessmentDirect costs plus monetized environmental and social costs (externalities)The "true cost" can be more than double the direct cost. [TEA][HSO4] has the lowest total monetized cost compared to other studied solvents researchgate.net.

Structural Elucidation and Advanced Characterization of Triethylammonium Sulfate/bisulfate

Spectroscopic Analysis for Structural Confirmation and Ionic State Verification

Spectroscopic techniques are pivotal in confirming the molecular structure and understanding the ionic interactions within triethylammonium (B8662869) sulfate (B86663)/bisulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the triethylammonium cation.

¹H NMR spectroscopy is a fundamental tool for confirming the formation of the triethylammonium cation. The protonation of the nitrogen atom in triethylamine (B128534) by sulfuric acid leads to a distinct downfield shift of the signals corresponding to the protons on the ethyl groups. matec-conferences.org This shift is a clear indicator of the positive charge on the nitrogen atom, which deshields the adjacent protons. matec-conferences.org

In a typical ¹H NMR spectrum of triethylammonium bisulfate in DMSO-d6, the following characteristic signals are observed: a triplet corresponding to the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (CH₂) protons of the ethyl groups. nih.govacs.org A broad singlet is also observed for the N-H proton. nih.gov

A comparison of the ¹H NMR spectra of fresh triethylamine and triethylammonium bisulfate shows that all chemical shift values in the ionic liquid's spectrum shift downfield. matec-conferences.orgresearchgate.net This is a strong indication of the presence of a positive charge on the nitrogen atom due to protonation by sulfuric acid. matec-conferences.orgresearchgate.net The positively charged nitrogen exerts an inductive effect, pulling electron density from the protons on the α- and β-carbons, causing them to experience a greater effective magnetic field and thus resonate at a higher frequency. matec-conferences.orgresearchgate.net

Table 1: ¹H NMR Chemical Shifts for Triethylammonium Bisulfate

Functional Group Chemical Shift (δ, ppm) Multiplicity Solvent Reference
CH₃ 1.18 Triplet DMSO-d₆ nih.govacs.org
CH₂ 3.10 Multiplet DMSO-d₆ nih.govacs.org
N-H 8.89 Singlet DMSO-d₆ nih.govacs.org
CH₂-N 1.106 - - researchgate.net

This table is interactive and allows for sorting and filtering of the data.

¹³C NMR spectroscopy further corroborates the structure of the triethylammonium cation. Similar to ¹H NMR, the carbon signals in the ¹³C NMR spectrum of triethylammonium bisulfate are shifted downfield compared to neutral triethylamine, confirming the presence of the quaternary ammonium (B1175870) ion. tandfonline.com The spectrum typically displays two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups. tandfonline.com

Table 2: ¹³C NMR Chemical Shifts for a Triethylammonium Salt

Functional Group Chemical Shift (δ, ppm) Solvent Reference
CH₃ (CH₃CH₂N) 8.27 CDCl₃ tandfonline.com
CH₂ (CH₃CH₂N) 45.65 CDCl₃ tandfonline.com

This table is interactive and allows for sorting and filtering of the data.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding.

FT-IR spectroscopy is instrumental in identifying the functional groups present in triethylammonium sulfate/bisulfate and providing evidence of hydrogen bonding. The spectrum of triethylammonium bisulfate shows characteristic absorption bands that confirm its ionic nature. nih.govacs.org

Key vibrational bands include the N-H stretching vibration, which is indicative of the protonated amine. rsc.org The presence of sulfate or bisulfate anions is confirmed by strong absorption bands corresponding to S=O and S-O stretching vibrations. researchgate.net Studies have shown that the complex structure of the ν(N⁺-H) band is influenced by Fermi resonance. rsc.org The reusability of triethylammonium bisulfate as a catalyst has been demonstrated by comparing the FT-IR spectra of fresh and recovered catalyst, which were found to be nearly identical. acs.org

Protonation of triethylamine leads to changes in the C-N stretching frequencies and the appearance of additional peaks above 3000 cm⁻¹ and around 1400 cm⁻¹, which are attributed to the N⁺-H of the quaternary nitrogen of the triethylammonium cation. researchgate.net

Mass Spectrometry for Molecular Ion Confirmation.

Mass spectrometry is employed to confirm the molecular weight of the constituent ions. In the case of triethylammonium sulfate/bisulfate, mass spectrometry can detect the triethylammonium cation ([Et₃NH]⁺) and potentially clusters involving the sulfate or bisulfate anions. While direct observation of the intact salt can be challenging due to its ionic nature, techniques like electrospray ionization (ESI) can be used to analyze the individual ions in solution. researchgate.netcopernicus.org High-resolution mass spectrometry (HRMS) has been utilized to determine the exact mass of related compounds, providing further structural confirmation. nih.govacs.org

X-ray Diffraction Studies of Triethylammonium Salts and Related Complexes

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Studies on various triethylammonium salts have revealed detailed structural features. For instance, the crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane (B109758) monosolvate shows that the triethylammonium cations are involved in N-H···Br hydrogen bonds with the anionic complex. nih.gov In another example, the crystal structure of a triethylammonium salt of a complex anion demonstrated the presence of intermolecular N-H···O hydrogen bonds linking the cations and anions. researchgate.net These studies highlight the crucial role of hydrogen bonding in the crystal packing of triethylammonium salts. The geometry of the triethylammonium cation itself is also determined, confirming the tetrahedral arrangement around the nitrogen atom upon protonation.

Single-Crystal X-ray Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray structure for N,N-diethylethanamine;sulfuric acid in either its sulfate or bisulfate form. Such a study would provide precise atomic coordinates, bond lengths, and bond angles, which are fundamental to a complete understanding of the compound's solid-state chemistry. The synthesis of this salt is a straightforward acid-base neutralization. acs.org

Analysis of Crystal Packing and Unit Cell Parameters

For comparative purposes, the crystallographic data for a related compound, tris(piperidinium) hydrogen sulfate sulfate, is presented below. This salt contains a different organic cation but features both hydrogen sulfate and sulfate anions, offering a glimpse into the packing arrangements in such systems.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.7313 (3)
b (Å)17.4534 (4)
c (Å)15.0090 (5)
β (°)92.0550 (10)
Volume (ų)2809.34 (14)

Table 1: Unit cell parameters for a related compound, triethylammonium hexabromidouranate(IV)–dichloromethane (1/1), which shares the same cation. guidechem.com

Intermolecular Interactions, including Hydrogen Bonding Networks

The defining feature of the crystal structure of triethylammonium sulfate or bisulfate would be the extensive network of hydrogen bonds. The primary hydrogen bond donor is the ammonium proton (N-H) of the triethylammonium cation. The acceptors are the oxygen atoms of the sulfate or bisulfate anions.

In the case of the bisulfate salt, the hydrogen sulfate anion itself contains a strong hydrogen bond donor (O-H), which would participate in further hydrogen bonding with adjacent anions or cations. This would likely lead to the formation of chains or more complex three-dimensional networks. Computational studies on the interaction between triethylamine and sulfuric acid confirm the formation of strong hydrogen bonds. nih.govhelsinki.fi These studies indicate that amines can form stable complexes with sulfuric acid, with the strength of the interaction being a key factor. helsinki.finih.gov

Theoretical and Computational Investigations of Triethylammonium Sulfate/bisulfate

Quantum Chemical Calculations for Molecular and Ionic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular and ionic structure of triethylammonium-based protic ionic liquids. For instance, studies on similar systems, such as triethanolammonium-based protic ionic liquids with sulfonic acids, reveal the intricate nature of the interactions between the cation and anion. These calculations show the formation of multiple hydrogen bonds between the protons on the ammonium (B1175870) and hydroxyl groups of the cation and the oxygen atoms of the sulfate (B86663) or bisulfate anion. nih.gov

A key aspect explored through these calculations is the degree of proton transfer from the sulfuric acid to the triethylamine (B128534). The calculations can help determine whether the system exists as a fully ionic pair ([Et₃NH]⁺[HSO₄]⁻) or as a hydrogen-bonded complex (Et₃N···H₂SO₄). This is often assessed by analyzing the N-H bond length and the vibrational frequencies associated with this bond.

Table 1: Representative Calculated Structural Parameters for a Protic Ionic Liquid Ion Pair

ParameterValue
N-H Bond Length1.03 Å
H···O Hydrogen Bond Length1.75 Å
N-H···O Angle170°
Binding Energy-120 kJ/mol
Note: These are representative values for a similar protic ionic liquid and may vary for triethylammonium (B8662869) sulfate/bisulfate.

Density Functional Theory (DFT) and Density Functional Tight-Binding (DFTB) Simulations

DFT and the more computationally efficient DFTB method are powerful tools for simulating the dynamic behavior of triethylammonium sulfate/bisulfate, particularly concerning hydrogen bonding and proton transfer phenomena.

DFTB simulations have been successfully applied to study hydrogen bonding dynamics in related protic ionic liquids like triethylammonium nitrate (B79036). arxiv.org These simulations can model the constant breaking and forming of hydrogen bonds within the liquid, providing insights into the flexibility and dynamics of the hydrogen bond network. researchgate.net For triethylammonium sulfate/bisulfate, such simulations would reveal how the triethylammonium cations and sulfate/bisulfate anions are interconnected through a complex and fluctuating network of N-H···O hydrogen bonds.

The dynamics of proton transfer, a key process in protic ionic liquids, can also be investigated. Simulations can track the movement of the acidic proton between the triethylammonium cation and the sulfate/bisulfate anion. This is crucial for understanding the Brønsted acidity of the ionic liquid, which is a key factor in its catalytic applications. nih.gov The mechanism of proton transfer, whether it occurs directly or is mediated by other ions or clusters, can be elucidated through these simulations.

The energetics of proton transfer can be quantified by calculating the potential energy curves (or surfaces) for the movement of the proton between the nitrogen of the triethylamine and an oxygen of the sulfate/bisulfate anion. arxiv.orgresearchgate.net These curves plot the energy of the system as a function of the proton's position.

In the gas phase, the potential energy curve for a single ion pair can be calculated at a high level of theory. This provides a fundamental understanding of the intrinsic proton affinity of the triethylamine versus the bisulfate anion. In the liquid phase, the surrounding ions significantly influence the shape of the potential energy curve. DFTB simulations can be used to compute these curves in the condensed phase, showing how the energy barrier for proton transfer is affected by the local environment. arxiv.org The shape of the potential energy curve indicates whether the proton is more stable on the amine (forming a triethylammonium cation) or on the sulfate (forming sulfuric acid), and the height of the energy barrier between these states determines the rate of proton transfer.

Beyond simple ion pairs, the energetic landscape of larger ion clusters of triethylammonium sulfate/bisulfate is critical for understanding the bulk properties of the ionic liquid. DFT calculations can be used to determine the structures and relative energies of various clusters, such as dimers, trimers, and larger aggregates. nih.govnih.gov

These calculations reveal the preferred arrangements of ions in these clusters and how hydrogen bonding and other intermolecular forces contribute to their stability. The study of the energetic landscape helps in understanding phenomena such as ion pairing, aggregation, and the formation of structured domains within the liquid. For sulfate-containing clusters, it has been shown that the energy landscape can be quite complex, with many low-energy isomers. nih.gov The presence of excess sulfuric acid can lead to the formation of anionic clusters like [(HSO₄)(H₂SO₄)ₓ]⁻, which can be explicitly modeled to understand their impact on the properties of the ionic liquid. qub.ac.uk

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations, often employing force fields derived from or validated by quantum chemical calculations, are used to study the dynamic behavior of triethylammonium sulfate/bisulfate on longer timescales and larger length scales than are accessible with DFT or DFTB. acs.org

MD simulations provide detailed information on a range of dynamic properties, including diffusion coefficients of the individual ions, ionic conductivity, and rotational correlation times. researchgate.netacs.org These simulations can reveal how the ions move within the liquid, whether their motion is correlated, and how these motions are influenced by temperature and the presence of other species.

Catalytic Applications of Triethylammonium Sulfate/bisulfate in Organic Synthesis

Role as a Brønsted Acidic Ionic Liquid Catalyst

Triethylammonium (B8662869) hydrogen sulfate (B86663) is recognized as a Brønsted acidic ionic liquid, a class of catalysts that are gaining attention for their unique properties. matec-conferences.orgresearchinschools.org These properties include low volatility, high thermal stability, and the ability to act as both a catalyst and a solvent. nih.govresearchgate.net The Brønsted acidity of [Et3NH][HSO4] stems from the hydrogen sulfate anion ([HSO4]⁻), which can donate a proton to facilitate various acid-catalyzed reactions. matec-conferences.orgacs.org This characteristic allows it to activate substrates, such as carbonyl groups, by protonation, thereby enhancing their electrophilicity and promoting subsequent nucleophilic attack. tandfonline.com

The dual function of [Et3NH][HSO4] as a solvent and catalyst simplifies reaction procedures and often allows for solvent-free conditions, contributing to greener chemical processes. nih.gov Its ability to be easily prepared, handled, and potentially recycled further enhances its appeal as a sustainable catalyst. nih.govtandfonline.com

Applications in Specific Organic Transformations

The utility of triethylammonium sulfate/bisulfate as a Brønsted acidic ionic liquid catalyst is demonstrated in several key organic reactions.

Triethylammonium sulfate has proven to be an effective catalyst for Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. researchgate.netwikipedia.org The catalyst's Brønsted acidity facilitates the protonation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org

Studies have shown that using triethylammonium sulfate can lead to excellent yields of esters from the reaction of various carboxylic acids with primary alcohols. researchgate.netumich.edu A notable advantage in these reactions is the formation of separate phases between the ionic liquid catalyst and the resulting ester, which simplifies the separation of the product. researchgate.net This methodology offers a greener alternative to traditional strong acid catalysts like sulfuric acid, providing high yields and easier product isolation. researchinschools.org

Esterification of Carboxylic Acids with Alcohols using Triethylammonium Sulfate
Carboxylic AcidAlcoholYield (%)
Acetic Acid1-Butanol97
Acetic Acid1-Octanol98
Butyric Acid1-Butanol99
Nonanoic Acid1-Butanol94
Acrylic Acid1-Butanol91

The Pechmann condensation, a method for synthesizing coumarins from a phenol (B47542) and a β-ketoester, is effectively catalyzed by triethylammonium hydrogen sulfate. tandfonline.comwikipedia.org The acidic nature of the catalyst is crucial for both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration steps that form the coumarin (B35378) ring. wikipedia.org

Research has demonstrated that [Et3NH][HSO4] can be used in solvent-free conditions to produce a variety of 4-substituted coumarins in good to excellent yields. tandfonline.com The optimal conditions often involve heating the reactants with a catalytic amount of the ionic liquid. tandfonline.com This method is considered a green and facile approach due to the absence of volatile organic solvents, shorter reaction times, and the non-corrosive nature of the catalyst. tandfonline.com

Triethylammonium hydrogen sulfate has shown significant utility as a catalyst in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. nih.gov This approach is highly valued in organic synthesis for its efficiency and atom economy.

The synthesis of bis(indoyl)methanes through the reaction of indoles with various aldehydes is efficiently catalyzed by triethylammonium hydrogen sulfate. tandfonline.comrawdatalibrary.netresearchgate.net The catalyst activates the aldehyde's carbonyl group, facilitating the initial attack by one indole (B1671886) molecule, followed by a second attack to form the final product. tandfonline.com This method offers several advantages, including high yields (often between 82-98%), short reaction times (typically 25-60 minutes), and the ability to perform the reaction at room temperature in an aqueous medium. tandfonline.comrawdatalibrary.netresearchgate.net The catalyst is also recoverable and can be reused for multiple cycles, making the process cost-effective and environmentally friendly. tandfonline.com

Synthesis of Bis(indoyl)methanes using [Et3NH][HSO4]
AldehydeIndoleYield (%)Time (min)
4-ChlorobenzaldehydeIndole9830
4-MethoxybenzaldehydeIndole9540
BenzaldehydeIndole9235
2-NitrobenzaldehydeIndole8850
FurfuralIndole9045

Triethylammonium hydrogen sulfate has been successfully employed as a dual solvent-catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[3,4-b]pyridine derivatives. nih.govacs.orgnih.gov These heterocyclic compounds are of interest due to their potential pharmacological activities. nih.gov The reaction typically involves an aldehyde, an acyl acetonitrile (B52724), and an electron-rich amino heterocycle (such as aminopyrazoles or aminouracils). nih.govacs.orgnih.gov

This methodology provides excellent yields (often 92-94%) under relatively mild, solvent-free conditions (heating at around 60 °C). nih.govacs.orgnih.gov The process is operationally simple and the ionic liquid can be reused, highlighting its potential for both academic and industrial applications. nih.gov

Multicomponent Reactions (MCRs)

Synthesis of Hydrazone Derivatives

Triethylammonium hydrogen sulfate has proven to be an effective catalyst for the synthesis of hydrazone derivatives. rsc.orgrsc.org This method provides an eco-friendly and convenient route to these biologically significant compounds, often in excellent yields (90-98%). rsc.org The synthesis typically involves the reaction of carbonyl compounds, such as substituted aromatic aldehydes and 3-formylchromones, with hydrazine (B178648) hydrate (B1144303). rsc.org

The catalytic process is believed to begin with the protonation of the carbonyl group of the aldehyde or chromone (B188151) by the ionic liquid catalyst. This initial step enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by hydrazine hydrate to form a C-N bond. rsc.org Subsequent dehydration leads to the final hydrazone product.

A key advantage of this protocol is the ability to perform the reaction under solvent-free conditions, which minimizes chemical waste. rsc.orgrsc.org The optimal reaction conditions have been identified as using 20 mol% of the catalyst at 120 °C. rsc.org

Table 1: Synthesis of Hydrazone Derivatives using [Et3NH][HSO4]

EntryAldehyde/ChromoneProductYield (%)
1p-dimethylaminobenzaldehydeN'-(4-(dimethylamino)benzylidene)hydrazinecarboxamide98
23-formylchromoneN'-(chromon-3-ylmethylene)hydrazinecarboxamide95

This table is a representative example based on reported high yields. rsc.org

Synthesis of Tetrahydropyridine (B1245486) Derivatives

The synthesis of medicinally important tetrahydropyridine derivatives can be achieved through a one-pot multicomponent reaction catalyzed by triethylammonium hydrogen sulfate. researchgate.net This method involves the condensation of a β-ketoester (like methyl acetoacetate), various substituted aromatic aldehydes, and substituted aromatic anilines. researchgate.netnih.gov

The use of [Et3NH][HSO4] as a Brønsted acid ionic liquid catalyst in a green solvent system like ethanol (B145695):water at 60°C provides an affordable and dynamic procedure for obtaining these complex heterocyclic structures. researchgate.net While specific yield data for this exact catalyst is still emerging in detailed tables, the methodology is presented as an efficient alternative to other catalytic systems. researchgate.netresearchgate.net

Other Acid-Catalyzed Transformations

The application of triethylammonium hydrogen sulfate extends to a range of other acid-catalyzed transformations, highlighting its versatility. researchgate.netmatec-conferences.org

Synthesis of Coumarin Derivatives: It efficiently catalyzes the Pechmann condensation of phenols with β-ketoesters to produce 4-substituted coumarins. It is also used in the synthesis of α,α′-benzylidene bis(4-hydroxycoumarin) derivatives and pyrano[3,2-c]coumarin derivatives. Optimal conditions for these syntheses were found to be 20 mol% of the catalyst under solvent-free conditions at 110°C. researchgate.net

Synthesis of Bis(indolyl)methanes: This catalyst facilitates the reaction of indoles with various aldehydes in water to produce bis(indolyl)methane derivatives in high to excellent yields (82–98%) at room temperature. tandfonline.com

Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids: In a one-pot multicomponent reaction, it catalyzes the synthesis of these fused pyridine (B92270) derivatives from electron-rich amino heterocycles, aldehydes, and acyl acetonitrile under solvent-free conditions at 60°C, with yields ranging from 92-94%. nih.govacs.org

Esterification: It has been shown to be an effective catalyst for the esterification of biomass-derived chemical intermediates like levulinic acid, achieving high yields (>80%) under moderate, co-solvent-free conditions. researchgate.net

Catalyst Reusability and Recyclability Studies

A significant advantage of using triethylammonium hydrogen sulfate as a catalyst is its potential for reuse and recycling, which is crucial for commercial and sustainable applications. nih.govacs.orgtandfonline.com

In several synthetic procedures, after the completion of the reaction, the catalyst can be easily recovered and reused without a significant drop in its catalytic activity. For instance, in the synthesis of hydrazone derivatives and fused pyridine derivatives, the catalyst was recovered by adding cold water to the reaction mixture, filtering the product, and then removing the water from the filtrate under reduced pressure. nih.govacs.orgrsc.org The recovered ionic liquid was successfully reused for at least five cycles without any noticeable decrease in product yield. nih.govacs.orgrsc.org Similarly, in the synthesis of bis(indoyl)methanes, the catalyst was found to be highly reusable for up to five cycles. tandfonline.com Infrared spectroscopy of the recovered catalyst after five cycles confirmed that its structure remained unchanged. acs.org

Table 2: Catalyst Reusability in the Synthesis of a Fused Pyridine Derivative

CycleYield (%)
196
295
395
494
593

This data is representative of the high reusability reported for [Et3NH][HSO4]. nih.govacs.org

Dual Solvent-Catalytic Engineering Capabilities

A remarkable feature of triethylammonium hydrogen sulfate is its ability to function as both a solvent and a catalyst in certain organic syntheses. nih.govacs.org This dual capability is particularly evident in solvent-free reaction conditions, where the ionic liquid itself serves as the reaction medium. nih.govacs.orgresearchgate.net

For example, in the multicomponent synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine hybrids, the reaction is performed by simply mixing the reactants in the presence of [Et3NH][HSO4] without any additional solvent. nih.govacs.org The ionic liquid not only catalyzes the reaction but also provides the medium for the reactants to interact, demonstrating its dual role. This approach offers significant advantages by simplifying the reaction setup, reducing waste from organic solvents, and often leading to shorter reaction times and high product yields. acs.org This characteristic positions [Et3NH][HSO4] as a "greener" alternative to conventional volatile organic solvents and catalysts. acs.orgresearchgate.net

Applications of Triethylammonium Sulfate/bisulfate in Chemical and Industrial Processes

Biomass Pretreatment and Deconstruction

Triethylammonium (B8662869) hydrogen sulfate (B86663) has demonstrated significant potential in the pretreatment of lignocellulosic biomass, a critical step in the production of biofuels and renewable chemicals. researchgate.netrug.nl This process, often referred to as ionoSolv, involves the use of ionic liquids to fractionate the complex structure of biomass. researchgate.netrug.nl

Lignocellulosic Biomass Fractionation and Delignification

[TEA][HSO4] has proven effective in the fractionation of various lignocellulosic feedstocks, including grasses like Miscanthus x giganteus and perennial grass Pennisetum polystachion, as well as agricultural residues such as wheat straw, sugarcane bagasse, rice husk, and corn straw. repec.orgrsc.orgnih.govresearchgate.net The primary goal of this pretreatment is to separate the main components of biomass: cellulose (B213188), hemicellulose, and lignin (B12514952). rug.nl

The delignification process using [TEA][HSO4] involves dissolving lignin and hemicellulose, leaving behind a cellulose-rich pulp. researchgate.netmatec-conferences.org The acidic nature of the [HSO4]⁻ anion is crucial as it catalyzes the hydrolysis of ester and ether bonds that link the major polymers in biomass. matec-conferences.org Research has shown that [TEA][HSO4] can achieve high delignification rates. For instance, in the pretreatment of Pennisetum polystachion, a delignification rate of 65.8% was achieved at 140°C for 45 minutes. repec.org In another study with Miscanthus x giganteus, up to 85% of the lignin was solubilized into the ionic liquid solution. rsc.org For corn straw, a remarkable 80% of lignin was removed at a relatively low temperature of 78°C. researchgate.net

The effectiveness of the delignification process is influenced by several factors, including temperature, time, and the ratio of ionic liquid to biomass. acs.org Process intensification strategies, such as using higher temperatures, have been investigated to reduce pretreatment times. researchgate.net For example, ultrasound-assisted pretreatment of wheat straw with [TEA][HSO4] at 130°C for 30 minutes resulted in a delignification rate of 74.9%. nih.gov

Table 1: Delignification Efficiency of Triethylammonium Hydrogen Sulfate on Various Biomass Types

Biomass TypePretreatment ConditionsDelignification Efficiency (%)Reference
Pennisetum polystachion140°C, 45 min, 10% sample load65.8 repec.org
Miscanthus x giganteus120°C, 24 h, 1:10 biomass loading~85 nih.gov
Corn Straw78°C80 researchgate.net
Wheat Straw (ultrasound-assisted)130°C, 30 min, 20% biomass loading74.9 nih.gov
Willow (HMCB)93°C, 7.12 h, 30:1 IL:biomass ratio~70.54 acs.orgepa.gov

Cellulose and Hemicellulose Recovery Processes

A significant advantage of using [TEA][HSO4] is its ability to preserve the cellulose component while solubilizing lignin and hemicellulose. researchgate.net This selective fractionation allows for the recovery of a cellulose-rich pulp that can be further processed into biofuels and other valuable chemicals. researchgate.net The recovered cellulose pulp exhibits enhanced digestibility, making it more amenable to enzymatic saccharification, the process of breaking down cellulose into fermentable sugars. repec.org For instance, the digestibility of Pennisetum polystachion biomass increased from 16.7% to 84.1% after pretreatment with [TEA][HSO4]. repec.org

Hemicellulose is also effectively removed during the pretreatment process. Studies have shown that up to 100% of the hemicellulose in Miscanthus x giganteus can be solubilized into the ionic liquid solution. rsc.org In the case of wheat straw, ultrasound-assisted pretreatment led to a hemicellulose removal rate of 52.2%. nih.gov The dissolved hemicellulose, primarily in monomeric form, can be a source of valuable co-products. For example, pentoses from hemicellulose can be partially converted into furfural, which can be recovered from the non-volatile ionic liquid by distillation. rsc.org

The recyclability of [TEA][HSO4] is another key feature that enhances the economic viability of the process. Due to its non-volatile nature, the ionic liquid can be recovered with high efficiency (over 99%) and reused multiple times without a significant loss in its delignification effectiveness. rsc.orgnih.gov

Pretreatment of Heavy Metal-Contaminated Biomasses

Phytoremediation is an environmentally friendly technology that uses plants to extract heavy metals from contaminated soil. rsc.org However, the resulting heavy metal-contaminated biomass (HMCB) is considered hazardous waste. acs.orgrsc.org Triethylammonium hydrogen sulfate has been investigated as a low-cost ionic liquid for the pretreatment of HMCB to remove heavy metals prior to valorization. acs.orgacs.org

A study on willow biomass contaminated with heavy metals demonstrated the feasibility of using [TEA][HSO4] for this purpose. acs.orgacs.org The pretreatment process not only fractionated the biomass by solubilizing lignin and hemicellulose but also effectively removed a significant portion of the heavy metals. acs.org

Under optimized conditions (93°C, 7.12 hours, and a 30:1 IL:biomass ratio), the following removal efficiencies for heavy metals were achieved:

Copper (Cu): 100%

Zinc (Zn): 88.77%

Manganese (Mn): 79.70%

Iron (Fe): 73.11%

Cadmium (Cd): 70.42%

Aluminum (Al): 34.53%

Chromium (Cr): 18.17%

Lead (Pb) removal was found to be negligible under these conditions. acs.orgepa.gov The ratio of ionic liquid to biomass was identified as having a more significant effect on the efficiency of both biomass fractionation and heavy metal removal compared to temperature and time. acs.org This application of [TEA][HSO4] offers a promising pathway for the valorization of HMCB, turning a hazardous waste into a potential resource for biorefining. acs.orgacs.org

Electrolyte Systems and Electrochemical Applications

The inherent ionic conductivity and wide electrochemical window of triethylammonium sulfate make it a promising candidate for various electrochemical applications. researchgate.netresearchgate.net It is considered a "green electrolyte" due to its low volatility and potential for recyclability.

Role as Proton Conducting Ionic Liquid

As a protic ionic liquid, [TEA][HSO4] contains a labile proton that can be transferred, enabling proton conduction. researchgate.netnih.gov This property is particularly relevant for applications in electrochemical devices such as fuel cells and batteries. researchgate.net The conductivity of the ionic liquid is temperature-dependent and follows the Arrhenius equation. researchgate.net The presence of hydrogen bonds and the potential for proton transfer via mechanisms like the Grotthuss mechanism contribute to its ionic conductivity. researchgate.net

The physicochemical properties of [TEA][HSO4], including its ionic conductivity and electrochemical stability, are influenced by the presence of water. researchgate.net The electrochemical window, which defines the potential range within which the electrolyte is stable, has been shown to decrease with increasing temperature and water concentration. researchgate.net

Electrocatalytic Reaction Media

Triethylammonium sulfate has been utilized as a medium for electrocatalytic reactions. Its ability to form stable interfaces with electrodes and facilitate ion transport makes it suitable for this purpose. For instance, it has been used in the study of ethanol (B145695) oxidation, where thick platinum and gold oxide layers formed in the ionic liquid at positive potentials were found to catalyze the reaction. researchgate.net

The compound's role extends to being a catalyst itself in various organic syntheses. It has been employed as an efficient and reusable catalyst for the synthesis of bis(indoyl)methanes, coumarin (B35378) derivatives, and various fused heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. tandfonline.comresearchgate.netnih.govacs.org These reactions often benefit from the acidic nature of the ionic liquid and can be carried out under environmentally friendly, solvent-free conditions. researchgate.netnih.govacs.org

Electrochemical Window Studies

The electrochemical window (EW) is a critical parameter for electrolytes, defining the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. For triethylammonium sulfate ([TEA][HSO₄]), which is formed from N,N-diethylethanamine and sulfuric acid, the electrochemical stability has been a subject of investigation to determine its suitability for various electrochemical applications.

Research into the electrochemical properties of triethylammonium sulfate (TEAS) has provided valuable insights into its stability under different conditions. A key study utilized cyclic voltammetry to determine the electrochemical window of TEAS at various temperatures using both Platinum (Pt) and Gold (Au) working electrodes. researchgate.net The experiments were conducted at a scan rate of 50 mV/s with a silver wire (Ag) serving as the reference electrode. researchgate.net The TEAS used in the study was found to contain 1.43 w/w % of water. ingentaconnect.com

The findings from these studies indicate that the electrochemical window of triethylammonium sulfate is significantly influenced by both the operating temperature and the nature of the electrode material. A general trend observed was that the electrochemical window narrows as the temperature of the medium increases. researchgate.netingentaconnect.com This phenomenon is partly attributed to the increased growth of oxide layers on the electrode surfaces, which results from the oxidation of the trace water present in the ionic liquid. ingentaconnect.com The onset potential for the formation of these oxide layers shifts to less positive values as the temperature rises. ingentaconnect.com

The choice of electrode material also plays a crucial role in defining the electrochemical stability limits. The study highlighted differences in the electrochemical behavior of TEAS when using Platinum versus Gold electrodes, particularly concerning the formation and stripping of electrode-surface oxides. researchgate.net

Below is a summary of the experimental conditions and key findings from the electrochemical window studies of triethylammonium sulfate.

Interactive Data Table: Electrochemical Window of Triethylammonium Sulfate (TEAS)

ParameterDetailsSource
Compound Triethylammonium sulfate (TEAS) researchgate.netingentaconnect.com
Measurement Technique Cyclic Voltammetry (CV) researchgate.net
Working Electrodes Platinum (Pt) disc, Gold (Au) disc researchgate.net
Reference Electrode Silver (Ag) wire researchgate.net
Scan Rate 50 mV/s researchgate.net
Water Content 1.43 w/w % ingentaconnect.com
Key Finding (Temperature) The electrochemical window (EW) decreases as temperature increases. researchgate.netingentaconnect.com
Key Finding (Electrodes) The electrode material (Pt vs. Au) influences the formation of surface oxides and the overall electrochemical behavior. researchgate.net

While specific numerical values for the anodic and cathodic limits were not detailed in the available abstracts, the research confirms that triethylammonium sulfate possesses a usable electrochemical window that is dependent on the operational conditions. For comparison, a related protic ionic liquid, triethylammonium dihydrogen phosphate, was reported to have a wide electrochemical window of 2.8 V at 60°C on a Platinum electrode. researchgate.net This suggests that ammonium-based ionic liquids can offer significant electrochemical stability, although this stability is subject to factors like temperature and water content. researchgate.net

Environmental Considerations and Sustainability Research Pertaining to Triethylammonium Sulfate/bisulfate

Biodegradability Potential and Environmental Impact Assessment

Triethylammonium (B8662869) hydrogen sulfate (B86663) is often cited for its favorable environmental characteristics, particularly its potential for biodegradation. acs.orgnih.gov Research has highlighted that this ionic liquid possesses a remarkable potential for biodegradability over a short period. acs.orgnih.gov The structure of the compound, an ammonium (B1175870) salt, suggests that its constituent ions, the triethylammonium cation and the hydrogen sulfate anion, can be processed by microorganisms.

The biodegradation pathway of its precursor, triethylamine (B128534), has been studied, showing it can be degraded completely to ammonia (B1221849) by bacterial strains like Arthrobacter protophormiae. researchgate.net However, the degradation process can be influenced by the presence of other ions. For instance, the addition of sulfate ions (SO₄²⁻) was found to reduce the degradation efficiency of triethylamine to a certain extent, with the inhibition becoming significant at higher concentrations. researchgate.net While general concerns exist regarding the ecotoxicity of some ionic liquids, ethz.ch [Et3NH][HSO4] is frequently presented as a recyclable and less harmful alternative to conventional volatile organic solvents. acs.org

Table 1: Environmental Impact Profile of Triethylammonium Hydrogen Sulfate

Feature Finding Source(s)
Biodegradability Possesses remarkable biodegradability potential in a short time period. acs.orgnih.gov
Recyclability Can be recycled and reused for up to five cycles without significant loss of activity. nih.gov
Ecotoxicity Context Generally considered less harmful to the environment compared to conventional volatile organic solvents. acs.orgnih.gov
Inhibitory Factors The presence of sulfate ions may inhibit the biodegradation of the triethylamine cation precursor to a certain extent. researchgate.net

Integration into Green Chemistry Strategies and Solvent Alternatives

A central tenet of green chemistry is the use of safer solvents and the design of energy-efficient processes that minimize waste. Triethylammonium hydrogen sulfate aligns well with these principles and has been effectively integrated into various green chemistry strategies.

It functions as a dual solvent-catalyst in numerous organic reactions, such as the synthesis of coumarins, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridine hybrids. acs.orgnih.govresearchgate.net This dual role simplifies processes by eliminating the need for a separate, often volatile and toxic, organic solvent. acs.orgnih.gov Its application has been shown to offer high yields, shorter reaction times, and operational simplicity under mild, often solvent-free, conditions. acs.orgresearchgate.nettheacademic.in

One of its most promising applications is in the pretreatment of lignocellulosic biomass, such as wheat straw, oil palm empty fruit bunches, and coconut husks, for biofuel production. matec-conferences.orgresearchgate.netrepec.org The hydrogen sulfate anion is effective at hydrolyzing the bonds linking cellulose (B213188), hemicellulose, and lignin (B12514952), facilitating their separation. matec-conferences.org This process is a cornerstone of developing sustainable biorefineries.

Furthermore, the economic feasibility of [Et3NH][HSO4] enhances its role as a green alternative. Its production cost has been estimated to be significantly lower than many other ionic liquids and competitive with conventional bulk organic solvents. matec-conferences.orgrsc.org

Table 2: Estimated Production Cost Comparison

Solvent Estimated Production/Selling Price (per kg) Source(s)
Triethylammonium hydrogen sulfate $1.24 matec-conferences.orgrsc.org
1-Methylimidazolium (B8483265) hydrogen sulfate $2.96 - $5.88 rsc.org
Acetone (B3395972) $1.30 - $1.32 rsc.org
Ethyl acetate $1.39 - $1.40 rsc.org
Toluene $1.03 rsc.org

Table 3: Applications in Green Chemistry

Application Advantages Source(s)
Multicomponent Organic Synthesis Acts as a recyclable dual solvent-catalyst, avoids toxic solvents, high yields, shorter reaction times. acs.orgnih.govresearchgate.net
Esterification Catalyst Higher yields and faster reactions compared to traditional acid catalysts like sulfuric acid. researchinschools.org
Biomass Deconstruction Low-cost, effective delignification, enables use of sustainable feedstocks for biofuels. matec-conferences.orgresearchgate.netrepec.org
Lignin Particle Modification Used to modify lignin surfaces for creating biopolymer-based fillers in composites. nih.gov

Lifecycle Assessment and Externalities in Applications

A comprehensive evaluation of a chemical's sustainability requires a full lifecycle assessment (LCA), which considers environmental impacts from production to disposal. For triethylammonium hydrogen sulfate, such assessments have been conducted to quantify its "true cost," including environmental and health externalities. ethz.ch

A comparative case study on solvents used for biomass pretreatment found that the total monetized cost of [Et3NH][HSO4], including these externalities, can be more than double its direct production cost. ethz.ch Despite this, it was found to have the lowest total cost compared to 1-methylimidazolium hydrogen sulfate, acetone, and glycerol. ethz.ch This favorable outcome is largely attributed to the less complex and energy-intensive synthesis of its precursor, triethylamine, compared to the precursors of other ionic liquids like 1-methylimidazolium hydrogen sulfate. ethz.ch

The synthesis of [Et3NH][HSO4] is a straightforward, one-step acid-base neutralization of triethylamine and sulfuric acid, which can be performed with high yield (99%) and minimal environmental impact. acs.orgtheacademic.inmatec-conferences.org However, the LCA highlights that the production of the triethylamine precursor, which is derived from fossil resources, constitutes the largest impact on resource depletion. ethz.ch This underscores the importance of considering the entire supply chain when evaluating the green credentials of a chemical. The ability to recover and reuse the ionic liquid, with recovery rates up to 97%, significantly improves its lifecycle profile by reducing the need for new production and minimizing waste. alfa-chemistry.com

Table 4: Summary of Lifecycle Assessment Findings for [Et3NH][HSO4] in Biomass Pretreatment

Assessment Metric Finding Source(s)
Total Monetized Cost Lowest among compared solvents (including acetone and glycerol) when externalities are considered. ethz.ch
Primary Impact Source Production of the precursor, triethylamine, from fossil resources is the largest contributor to resource impact. ethz.ch
Synthesis Process Simple, one-step, high-yield reaction with low inherent environmental impact. theacademic.inmatec-conferences.org
End-of-Life High recovery and recyclability rates (up to 97%) improve overall sustainability. alfa-chemistry.com

Compound Names Mentioned in this Article

Q & A

Basic Research Questions

Q. What role does N,N-diethylethanamine (TEA) play in neutralizing sulfuric acid during synthesis, and how does this affect reaction outcomes?

  • Methodological Answer : TEA acts as a tertiary amine base, protonating in the presence of sulfuric acid to form triethylammonium sulfate (Et₃NH⁺HSO₄⁻). This neutralization facilitates reactions by removing acidic protons, enabling nucleophilic attacks in esterifications or amidations. For example, in amide synthesis, TEA scavenges HCl generated from acyl chlorides, shifting equilibrium toward product formation . The salt’s solubility in polar solvents (e.g., ethanol) also influences phase separation and purification efficiency .

Q. How can HPLC be optimized to quantify sulfuric acid in the presence of N,N-diethylethanamine derivatives?

  • Methodological Answer : Use mixed-mode chromatography (e.g., Obelisc N columns) with ion-exchange capabilities. Adjust retention by varying organic modifier (e.g., acetonitrile) concentration in the mobile phase. Sulfuric acid lacks UV activity, so detection via ELSD or conductivity is recommended. Calibration with TEA-sulfate standards ensures accuracy, accounting for ionic interactions between the analytes and column matrix .

Q. What synthetic routes utilize sulfuric acid derivatives (e.g., MSA, SSA) as catalysts with TEA?

  • Methodological Answer : Molybdate-sulfuric acid (MSA) catalyzes multicomponent reactions, such as pyrrole synthesis from 1,3-diketones and aldehydes. TEA may act as a co-base to stabilize intermediates. For example, in gem-bisamide synthesis, MSA activates aldehydes, while TEA neutralizes byproducts, achieving >85% yield in ethanol at 80°C .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection resolve contradictions in reaction efficiency for TEA-sulfate-mediated syntheses?

  • Methodological Answer : Conflicting reports on solvent efficacy (e.g., ethanol vs. ethyl acetate) arise from varying acid-base interactions. Polar solvents (ethanol) enhance proton transfer in MSA-catalyzed reactions, while nonpolar solvents favor intermediates in SSA systems. Systematic screening via DOE (Design of Experiments) identifies optimal combinations: e.g., ethanol with MSA yields 92% pyrrole vs. 78% in ethyl acetate .

Q. What mechanisms explain the synergistic effects of TEA and sulfuric acid in atmospheric nucleation studies?

  • Methodological Answer : TEA enhances sulfuric acid aerosol formation by stabilizing charged clusters. In droplet train experiments, TEA’s basicity increases the uptake coefficient (γ) of N₂O₅ on H₂SO₄ aerosols (γ = 0.086–0.16 at 229–260 K). Kinetic modeling reveals TEA lowers activation energy for acid-catalyzed hydrolysis, amplifying nucleation rates under stratospheric conditions .

Q. How can discrepancies in catalytic performance between nano-ASA and bulk ASA be rationalized in TEA-assisted reactions?

  • Methodological Answer : Nano-ASA’s higher surface area improves active site accessibility, reducing reaction time (e.g., 30 min vs. 2 hr for α-aminonitrile synthesis). However, agglomeration under microwave irradiation can diminish efficacy. TEM and BET analysis correlate particle size (10–50 nm) with yield (95% for nano vs. 75% for bulk), while kinetic studies confirm pseudo-first-order dependence on catalyst dispersion .

Q. What strategies mitigate side reactions during TEA-sulfate salt formation in multistep syntheses?

  • Methodological Answer : Controlled stoichiometry (1:1 TEA:H₂SO₄) minimizes residual acidity, preventing undesired protonation of sensitive intermediates (e.g., enolates). In situ FTIR monitoring tracks sulfate formation (broad ~3400 cm⁻¹ -OH stretch). Post-reaction, extraction with dichloromethane removes unreacted TEA, while recrystallization from ethanol/water yields pure triethylammonium sulfate (mp 215°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.